Cas no 107737-89-3 (2-(4-bromophenyl)sulfonylethanol)

2-(4-bromophenyl)sulfonylethanol 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromophenyl)sulfonylethanol

- 2-(4-bromophenylsulphonyl)ethanol

- 4-(2-hydroxyethylsulfonyl)bromobenzene

- 2-(4-Brom-benzolsulfonyl)-aethanol

- [2-(4-bromo-phenylsulfanyl)-ethyl]-diphenyl-phosphane

- CTK2G3471

- Phosphine, [2-[(4-bromophenyl)thio]ethyl]diphenyl-

- 2-(4-bromo-benzenesulfonyl)-ethanol

- 2-(4-bromo-phenylsulfanyl)ethyldiphenylphophane

- 2-(4-bromophenylsulfonyl)ethanol

- 2-(4-bromophenylsulphonyl)ethanol; 4-(2-hydroxyethylsulfonyl)bromobenzene; 2-(4-Brom-benzolsulfonyl)-aethanol; [2-(4-bromo-phenylsulfanyl)-ethyl]-diphenyl-phosphane; CTK2G3471; Phosphine, [2-[(4-bromophenyl)thio]ethyl]diphenyl-; 2-(4-bromo-benzenesulfonyl)-ethanol; 2-(4-bromo-phenylsulfanyl)ethyldiphenylphophane; 2-(4-bromophenylsulfonyl)ethanol;

- 2-(4-bromobenzenesulfonyl)ethan-1-ol

- CHEMBL4575059

- BS-46433

- CS-0157419

- 2-[(4-bromobenzene)sulfonyl]ethan-1-ol

- Z431953074

- 107737-89-3

- 2-[(4-bromophenyl)sulfonyl]ethanol

- MFCD00622691

- AKOS009590940

- SCHEMBL1938871

- JEYIKZQANLPVBY-UHFFFAOYSA-N

- DB-098388

- EN300-75417

- F52982

- 2-(4-bromobenzenesulfonyl)ethanol

- 2-((4-bromophenyl)sulfonyl)ethanol

-

- MDL: MFCD00622691

- インチ: InChI=1S/C8H9BrO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2

- InChIKey: JEYIKZQANLPVBY-UHFFFAOYSA-N

- SMILES: C1=CC(=CC=C1S(=O)(=O)CCO)Br

計算された属性

- 精确分子量: 263.94557

- 同位素质量: 263.94558g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- XLogP3: 1.3

じっけんとくせい

- PSA: 54.37

2-(4-bromophenyl)sulfonylethanol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75417-2.5g |

2-(4-bromobenzenesulfonyl)ethan-1-ol |

107737-89-3 | 95.0% | 2.5g |

$608.0 | 2025-02-20 | |

| Chemenu | CM485319-100mg |

2-(4-Bromophenyl)sulfonylethanol |

107737-89-3 | 95% | 100mg |

$120 | 2022-06-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31965-250mg |

2-(4-BROMOPHENYL)SULFONYLETHANOL |

107737-89-3 | 95% | 250mg |

¥1154.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31965-1g |

2-(4-BROMOPHENYL)SULFONYLETHANOL |

107737-89-3 | 95% | 1g |

¥3297.0 | 2022-10-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR644-50mg |

2-(4-bromophenyl)sulfonylethanol |

107737-89-3 | 95% | 50mg |

432.0CNY | 2021-07-17 | |

| Enamine | EN300-75417-10.0g |

2-(4-bromobenzenesulfonyl)ethan-1-ol |

107737-89-3 | 95.0% | 10.0g |

$1337.0 | 2025-02-20 | |

| abcr | AB495445-250 mg |

2-(4-Bromophenyl)sulfonylethanol |

107737-89-3 | 250MG |

€345.50 | 2022-08-31 | ||

| abcr | AB495445-1g |

2-(4-Bromophenyl)sulfonylethanol; . |

107737-89-3 | 1g |

€803.10 | 2024-08-02 | ||

| abcr | AB495445-250mg |

2-(4-Bromophenyl)sulfonylethanol; . |

107737-89-3 | 250mg |

€353.00 | 2024-08-02 | ||

| Aaron | AR00926N-50mg |

2-((4-bromophenyl)sulfonyl)ethanol |

107737-89-3 | 95% | 50mg |

$177.00 | 2023-12-16 |

2-(4-bromophenyl)sulfonylethanol 関連文献

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

2-(4-bromophenyl)sulfonylethanolに関する追加情報

Introduction to 2-(4-bromophenyl)sulfonylethanol (CAS No. 107737-89-3)

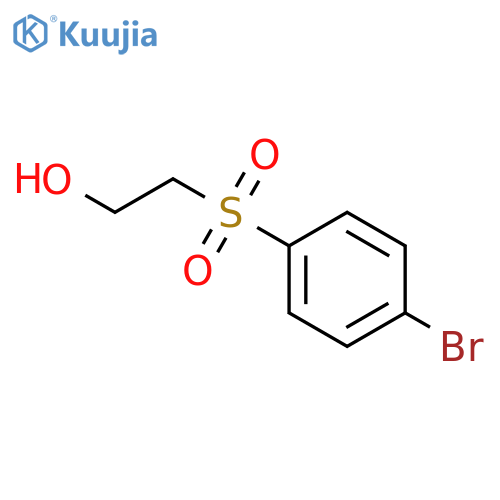

2-(4-bromophenyl)sulfonylethanol, with the chemical formula C₈H₉BrO₃S, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a brominated phenyl ring and a sulfonylethanol moiety. These structural elements contribute to its diverse applications in medicinal chemistry and drug development. The presence of the bromine atom in the phenyl ring enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

TheCAS number 107737-89-3is a unique identifier for this compound, ensuring precise classification and tracking in chemical databases and regulatory frameworks. This numbering system is crucial for researchers and manufacturers to ensure the authenticity and purity of the compound during synthesis and application. The2-(4-bromophenyl)sulfonylethanolstructure is particularly interesting due to its potential biological activity. The sulfonylethanol group is known to exhibit properties that can influence the pharmacokinetic behavior of attached molecules, making it a promising candidate for further pharmacological investigation.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. The4-bromophenyl moiety in 2-(4-bromophenyl)sulfonylethanol plays a crucial role in this context. Brominated aromatic compounds are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The sulfonylethanol group further contributes to the compound's versatility, allowing for modifications that can fine-tune its biological activity.

One of the most compelling aspects of 2-(4-bromophenyl)sulfonylethanol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel scaffolds for drug discovery programs. For instance, it has been used in the synthesis of sulfonamide-based inhibitors targeting various enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical studies, particularly in the treatment of inflammatory diseases and metabolic disorders.

TheCAS number 107737-89-3has facilitated extensive research into the chemical properties and reactivity of 2-(4-bromophenyl)sulfonylethanol. Studies have demonstrated its compatibility with a wide range of synthetic transformations, including nucleophilic substitution reactions, cross-coupling reactions, and oxidation processes. These reactions are essential for constructing more intricate molecular architectures, which are often required for achieving high efficacy and selectivity in drug candidates.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-bromophenyl)sulfonylethanol's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These insights have guided the design of derivatives with improved pharmacological profiles. For example, computational studies have identified key interactions between the4-bromophenylgroup and target proteins, providing a rational basis for optimizing binding affinity.

The sulfonylethanol moiety has also been investigated for its potential role in modulating enzyme activity. Sulfonamides are well-known for their ability to inhibit enzymes by competing with natural substrates or by covalently modifying active sites. The2-(4-bromophenyl)sulfonylethanolstructure offers a platform for designing sulfonamides with enhanced specificity and potency. This has led to the development of novel therapeutic agents that target enzymes implicated in cancer, infectious diseases, and neurological disorders.

In conclusion, 2-(4-bromophenyl)sulfonylethanol (CAS No. 107737-89-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. The ongoing research into this compound underscores its importance as a tool for exploring new therapeutic strategies across various disease areas.

107737-89-3 (2-(4-bromophenyl)sulfonylethanol) Related Products

- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)

- 2411338-00-4((2E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide)

- 2166818-50-2(8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid)

- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)

- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)

- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)

- 1153297-88-1(4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine)

- 2171791-22-1(4-(1-aminopropyl)oxepan-4-ol)

- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)

- 2361635-28-9(Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-)